![molecular formula C22H23N3O4 B7720746 N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide CAS No. 714245-23-5](/img/structure/B7720746.png)
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide
Overview
Description
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide, also known as BMH-21, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mechanism of Action
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide inhibits the activity of DNA polymerase θ, an enzyme that is involved in DNA repair. This inhibition leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of topoisomerase IIα, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and enhancement of chemotherapy drug efficacy. This compound has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide for lab experiments is its specificity for DNA polymerase θ and topoisomerase IIα. This specificity allows for the selective targeting of cancer cells and minimizes the potential for off-target effects. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide research, including the development of more effective synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its potential applications in combination with other chemotherapy drugs. In addition, further studies are needed to explore the potential applications of this compound in neurodegenerative diseases and to better understand its mechanism of action.
Synthesis Methods
The synthesis of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been achieved using various methods, including a one-pot reaction, a Suzuki-Miyaura coupling reaction, and a three-step synthesis. The most commonly used method is the three-step synthesis, which involves the reaction of 3-nitrobenzoyl chloride with 2-hydroxy-6-methylquinoline to form 3-nitro-N-(2-hydroxy-6-methylquinolin-3-yl)benzamide, followed by the reaction of this intermediate with tert-butylamine to form this compound.
Scientific Research Applications
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to induce apoptosis, inhibit angiogenesis, and enhance the efficacy of chemotherapy drugs. In addition, this compound has been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-14-8-9-19-16(10-14)11-17(20(26)23-19)13-24(22(2,3)4)21(27)15-6-5-7-18(12-15)25(28)29/h5-12H,13H2,1-4H3,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHOEVBAJGEMLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101319986 | |
Record name | N-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101319986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658726 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
714245-23-5 | |
Record name | N-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101319986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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